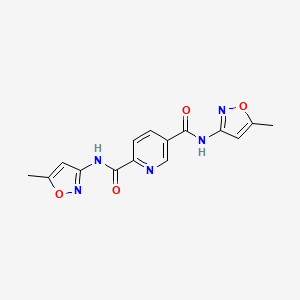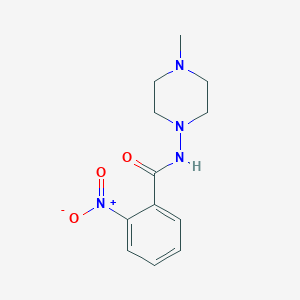
N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide, commonly known as MNI-137, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNI-137 is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and proliferation. The inhibition of this interaction has been shown to induce apoptosis and inhibit tumor growth, making MNI-137 a promising candidate for cancer therapy.
作用機序
MNI-137 binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. MNI-137 has also been shown to induce autophagy in cancer cells, leading to their death. The mechanism of action of MNI-137 is highly specific and selective, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MNI-137 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in preclinical studies. MNI-137 has a high level of selectivity, targeting only the MDM2-p53 interaction, and has minimal effects on normal cells. However, further studies are needed to determine the long-term effects of MNI-137 on the human body.
実験室実験の利点と制限
MNI-137 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further research and development. MNI-137 has also shown promising results in preclinical studies, making it a potential candidate for cancer therapy. However, the limitations of MNI-137 include its high cost of synthesis and the need for further studies to determine its long-term effects on the human body.
将来の方向性
There are several future directions for the research and development of MNI-137. One potential direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the development of MNI-137 as a combination therapy with chemotherapy and radiotherapy to enhance their efficacy. Further studies are also needed to determine the long-term effects of MNI-137 on the human body and its potential applications in other diseases. Overall, the potential applications of MNI-137 in cancer therapy make it a promising candidate for further research and development.
合成法
The synthesis of MNI-137 involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the synthesis of 5-methyl-3-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2,5-pyridinediamine to form the desired product, MNI-137. The synthesis of MNI-137 has been optimized to produce high yields and purity, making it suitable for further research and development.
科学的研究の応用
MNI-137 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MNI-137 has shown promising results in inhibiting tumor growth in various cancer types, including leukemia, lymphoma, and solid tumors. MNI-137 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, making it a potential combination therapy candidate.
特性
IUPAC Name |
2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-8-5-12(19-23-8)17-14(21)10-3-4-11(16-7-10)15(22)18-13-6-9(2)24-20-13/h3-7H,1-2H3,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOKHVYBZXZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)



![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)